molecular formula C20H20FN3O2 B2647469 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide CAS No. 899758-35-1

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide

Cat. No.: B2647469
CAS No.: 899758-35-1
M. Wt: 353.397
InChI Key: OQUDSLQCNJBIOB-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide is a synthetic compound featuring a pentanamide backbone linked to a 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl moiety.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-4-9-19(25)23-18-12-14(10-11-16(18)21)24-13(2)22-17-8-6-5-7-15(17)20(24)26/h5-8,10-12H,3-4,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUDSLQCNJBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the fluoro group: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the pentanamide side chain: This step may involve amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro or amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The compound shares structural similarities with pentanamide derivatives bearing diverse aromatic and heterocyclic substituents. Key analogs include:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Yield (%) Key Substituents Reference
AV6 () C₃₁H₃₃N₅O₄ 539.62 74 Tetrazole, biphenyl, pentanamide
10d () Not reported ~500 (estimated) 41 Quinolinyl, trifluoromethoxyphenylpiperazine
7d () C₂₅H₂₈N₆O₂S 445.70 34 Thiophenyl, cyanophenylpiperazine
CF6 () C₂₄H₂₃N₅O₅S 493.53 76 Pyridinyl sulfamoyl, dioxoisoindolinyl
AzCA5 () Not reported Not reported 90 Diazenyl, propylphenyl, vanillyl group
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide () Not reported ~400 (estimated) Not reported Pyridinyl, trifluoromethyl, chlorophenyl

Key Observations :

  • Yield Variability : Yields for pentanamide derivatives range from 34% (7d, ) to 90% (AzCA5, ), suggesting that steric hindrance or purification challenges (e.g., chromatography steps in –3) influence synthetic efficiency .
  • Substituent Impact: Quinazolinone vs. Tetrazole/Biphenyl (AV6): The quinazolinone core in the target compound may enhance rigidity and π-π stacking compared to AV6’s flexible tetrazole-biphenyl system . Fluorine vs. Chlorine/Trifluoromethyl (): The 2-fluoro group likely improves metabolic stability over bulkier substituents like trifluoromethyl . Piperazine vs. Sulfamoyl (CF6): Piperazine-containing analogs (–3) target dopamine receptors, while sulfamoyl groups (CF6) may modulate solubility and sulfonamide-based interactions .

Physicochemical and Spectroscopic Properties

Elemental Analysis and IR Spectroscopy
  • AV6 () : Discrepancies in elemental analysis (e.g., found N: 12.12% vs. calculated 12.98%) suggest impurities or hydration .
  • IR Data : Strong C=O stretches (~1723 cm⁻¹ in AV6) and NH bands (~3289 cm⁻¹) are consistent across pentanamide derivatives, confirming amide bond integrity .
NMR Spectroscopy
  • Aromatic Protons: Quinazolinone-related protons in the target compound would likely resonate downfield (δ 7.0–8.5 ppm), similar to quinolinyl signals in 10d (δ 8.83–7.73 ppm) .
  • Fluorine Effects : The 2-fluoro substituent may split adjacent proton signals (e.g., δ 7.0–7.5 ppm for aromatic H), as seen in trifluoromethyl-containing analogs () .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pentanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C23H15F4N3O2
Molecular Weight 441.4 g/mol
CAS Number 941945-65-9

The quinazolinone moiety present in this compound plays a crucial role in its biological activity. Compounds containing this structure have been shown to exhibit various pharmacological effects, including:

  • Antiproliferative Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, particularly HepG2 liver cancer cells. The antiproliferative activity is often assessed using the MTT assay, where lower IC50 values indicate higher potency.
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic markers like Bcl2. This suggests that the compound may activate intrinsic apoptotic pathways.
  • EGFR Inhibition : Some derivatives of quinazolinone compounds have been reported to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Antiproliferative Activity

A study evaluated several synthesized derivatives of quinazolinone against HepG2 cells, revealing the following IC50 values:

CompoundIC50 (μM)
This compoundTBD
Staurosporine (reference)5.59
Compound with pyrimidine moiety4.23

These results indicate that modifications to the quinazolinone structure can significantly affect antiproliferative activity .

Apoptotic Pathway Analysis

The most active derivative exhibited an increase in apoptotic markers as assessed by qRT-PCR:

MarkerExpression Level (Fold Change)
p534.7
Bax3.7
Bcl2Decreased

This analysis confirms the compound's potential to trigger apoptosis through intrinsic pathways .

Q & A

Q. Table 1: Comparative Biological Activities of Quinazolinone Derivatives

CompoundIC50_{50} (µM)TargetReference
Parent Compound1.2 (MCF-7)EGFR
2-Chloro Analog3.8EGFR
4-Methoxy Derivative8.5COX-2

Q. Table 2: Optimization of Synthetic Yield

StepReagentYield (%)Purity (HPLC)
Quinazolinone CorePOCl3_37588
FluorinationSelectfluor™8292
AmidationEDC/HOBt6895

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